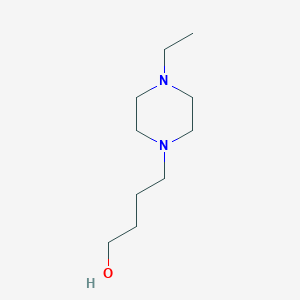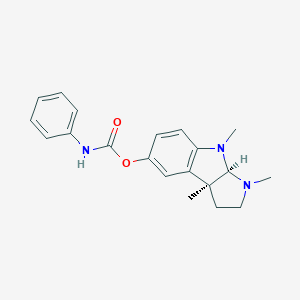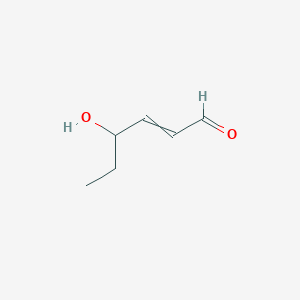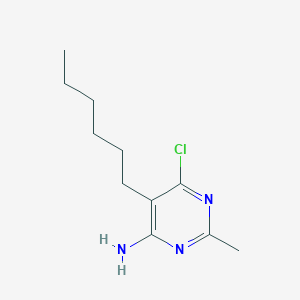
6-chloro-5-hexyl-2-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of an amino group at position 4, a chlorine atom at position 6, a hexyl group at position 5, and a methyl group at position 2. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- typically involves the condensation of a three-carbon compound with an amidine structure. One common method is the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Another method involves the use of sodium hydroxide or ethoxide as a catalyst for the condensation reaction .
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale synthesis using similar condensation reactions. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chlorine atom at position 6 can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: Pyrimidine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives have been shown to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to anti-inflammatory effects and other biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- include:
2-Amino-4-chloro-6-methylpyrimidine: This compound has a similar structure but lacks the hexyl group at position 5.
4-Chloro-6-(methylamino)pyrimidine: This compound has a methylamino group at position 6 instead of an amino group at position 4.
Uniqueness
The uniqueness of pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hexyl group at position 5 and the combination of amino and chlorine substituents make it distinct from other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
102207-69-2 |
|---|---|
Molekularformel |
C11H18ClN3 |
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
6-chloro-5-hexyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H18ClN3/c1-3-4-5-6-7-9-10(12)14-8(2)15-11(9)13/h3-7H2,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
DUZHGJDTZVOGAW-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(N=C(N=C1Cl)C)N |
Kanonische SMILES |
CCCCCCC1=C(N=C(N=C1Cl)C)N |
Key on ui other cas no. |
102207-69-2 |
Synonyme |
6-chloro-5-hexyl-2-methyl-pyrimidin-4-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)
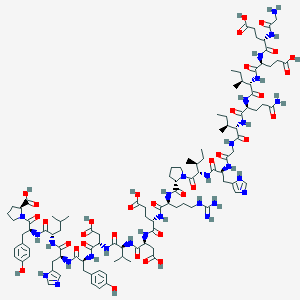
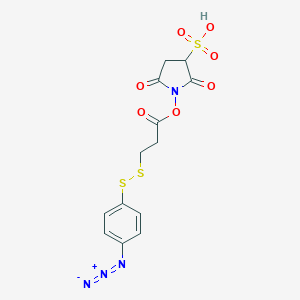

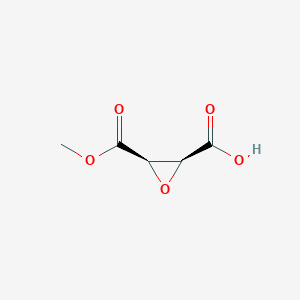
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)


